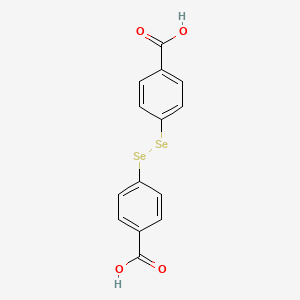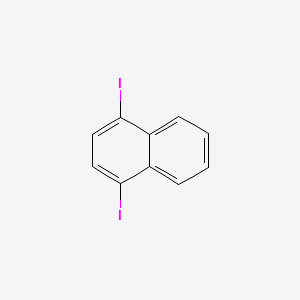
3-(Benzyloxy)-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
3-(Benzyloxy)-2,2-dimethylpropanoic acid: is an organic compound characterized by a benzyloxy group attached to a 2,2-dimethylpropanoic acid backbone
Wirkmechanismus
Target of Action
It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
Benzylic compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is often associated with organoboron reagents .
Pharmacokinetics
The stability of boronic esters, which are often used in chemical transformations, can impact their bioavailability .
Result of Action
The protodeboronation of alkyl boronic esters, a process related to the compound, has been applied in the formal total synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-2,2-dimethylpropanoic acid can be influenced by environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, safety data suggests that the compound should be kept in a dry, cool, and well-ventilated place .
Biochemische Analyse
Biochemical Properties
It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,2-dimethylpropanoic acid typically involves the reaction of benzyloxy compounds with 2,2-dimethylpropanoic acid derivatives. One common method includes the esterification of benzyloxy alcohol with 2,2-dimethylpropanoic acid under acidic conditions, followed by hydrolysis to yield the desired acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to benzyl alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Benzyloxy)-2,2-dimethylpropanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzyloxy groups.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
3-Benzyloxybenzoic acid: Similar structure but with a benzoic acid backbone.
2,2-Dimethylpropanoic acid: Lacks the benzyloxy group, making it less versatile in chemical reactions.
Uniqueness: 3-(Benzyloxy)-2,2-dimethylpropanoic acid is unique due to the presence of both the benzyloxy group and the 2,2-dimethylpropanoic acid backbone, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPTVHABQNQBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541798 | |
| Record name | 3-(Benzyloxy)-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36881-14-8 | |
| Record name | 3-(Benzyloxy)-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)






![Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-](/img/structure/B3051835.png)



![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B3051843.png)
